Cas no 88259-83-0 (6-(sec-butylamino)pyridazin-3-ol)

6-(sec-butylamino)pyridazin-3-ol 化学的及び物理的性質
名前と識別子
-
- 3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]-
- 3-(butan-2-ylamino)-1H-pyridazin-6-one
- AKOS022637450
- 6-[(Butan-2-yl)amino]pyridazin-3(2H)-one
- 6-(sec-butylamino)pyridazin-3-ol
- F1967-2102
- 88259-83-0
- 6-(sec-Butylamino)pyridazin-3(2H)-one
- DTXSID00533944
-
- インチ: InChI=1S/C8H13N3O/c1-3-6(2)9-7-4-5-8(12)11-10-7/h4-6H,3H2,1-2H3,(H,9,10)(H,11,12)
- InChIKey: ZAABZDJGMWCFAZ-UHFFFAOYSA-N
- ほほえんだ: CCC(C)NC1=NNC(=O)C=C1
計算された属性
- せいみつぶんしりょう: 167.105862047g/mol
- どういたいしつりょう: 167.105862047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 233
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 53.5Ų
6-(sec-butylamino)pyridazin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-2102-0.5g |
6-(sec-butylamino)pyridazin-3-ol |
88259-83-0 | 95%+ | 0.5g |
$318.0 | 2023-09-06 | |
Life Chemicals | F1967-2102-0.25g |
6-(sec-butylamino)pyridazin-3-ol |
88259-83-0 | 95%+ | 0.25g |
$302.0 | 2023-09-06 | |
TRC | S274436-100mg |
6-(sec-butylamino)pyridazin-3-ol |
88259-83-0 | 100mg |
$ 95.00 | 2022-06-03 | ||
Life Chemicals | F1967-2102-1g |
6-(sec-butylamino)pyridazin-3-ol |
88259-83-0 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
TRC | S274436-1g |
6-(sec-butylamino)pyridazin-3-ol |
88259-83-0 | 1g |
$ 475.00 | 2022-06-03 | ||
Life Chemicals | F1967-2102-2.5g |
6-(sec-butylamino)pyridazin-3-ol |
88259-83-0 | 95%+ | 2.5g |
$670.0 | 2023-09-06 | |
Life Chemicals | F1967-2102-5g |
6-(sec-butylamino)pyridazin-3-ol |
88259-83-0 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
Life Chemicals | F1967-2102-10g |
6-(sec-butylamino)pyridazin-3-ol |
88259-83-0 | 95%+ | 10g |
$1407.0 | 2023-09-06 | |
TRC | S274436-500mg |
6-(sec-butylamino)pyridazin-3-ol |
88259-83-0 | 500mg |
$ 320.00 | 2022-06-03 |
6-(sec-butylamino)pyridazin-3-ol 関連文献
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
6-(sec-butylamino)pyridazin-3-olに関する追加情報
3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]-: A Comprehensive Overview
The compound with CAS No 88259-83-0, commonly referred to as 3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]-, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and material science.
3(2H)-Pyridazinone is a heterocyclic aromatic compound with a pyridazine ring fused to a lactam structure. The presence of the 1-methylpropylamino group at the 6-position introduces steric and electronic effects that influence its reactivity and biological activity. Recent studies have highlighted its role as a precursor in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents.
The synthesis of 3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]- involves a multi-step process that typically begins with the preparation of pyridazine derivatives. The introduction of the aminoalkyl group at the 6-position is achieved through nucleophilic substitution or reductive amination, depending on the specific synthetic pathway employed. Researchers have optimized these methods to enhance yield and purity, making this compound more accessible for large-scale production.
One of the most promising applications of this compound lies in its use as an intermediate in drug discovery. Its ability to form hydrogen bonds and participate in π-π interactions makes it an ideal candidate for targeting various protein kinases, which are implicated in numerous diseases, including cancer and inflammatory disorders. Recent computational studies have demonstrated its potential to bind to kinase active sites with high affinity, suggesting its utility in designing novel anti-cancer therapies.
In addition to its pharmacological applications, 3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]- has shown potential in materials science. Its rigid structure and conjugated system make it a suitable candidate for use in organic electronics, particularly in the development of light-emitting diodes (LEDs) and photovoltaic devices. Ongoing research is focused on improving its stability under ambient conditions to enhance its suitability for these applications.
The environmental impact of this compound is another area of interest for researchers. Studies have been conducted to assess its biodegradability and toxicity profile, particularly in aquatic environments. Initial findings suggest that it undergoes rapid degradation under aerobic conditions, minimizing its ecological footprint. However, further research is needed to fully understand its environmental fate and potential risks.
In conclusion, 3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]- (CAS No 88259-83-0) is a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical properties and promising biological activity make it a valuable tool in drug discovery and materials science. As research continues to uncover new insights into its structure-function relationships and potential uses, this compound is poised to play an increasingly important role in advancing modern science and technology.
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